![molecular formula C20H24N2S B14244285 2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- CAS No. 405314-40-1](/img/structure/B14244285.png)
2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- is a heterocyclic compound with the molecular formula C20H24N2S. This compound features a quinolizine core structure, which is a nitrogen-containing bicyclic system. The presence of a pyridinylthio group attached to the phenyl ring adds to its chemical complexity and potential for diverse reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aniline derivatives with malonic acid equivalents can lead to the formation of quinolizine derivatives . Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. detailed industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolizinium cations, which are stable derivatives.
Reduction: Reduction reactions can lead to the formation of different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylthio group, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include quinolizinium cations, hydrogenated quinolizine derivatives, and various substituted quinolizine compounds. These products can have different chemical and physical properties, making them useful for various applications.
科学的研究の応用
2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- involves its interaction with molecular targets and pathways. The quinolizine core can interact with various enzymes and receptors, potentially modulating their activity. The pyridinylthio group may enhance its binding affinity and specificity towards certain biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other quinolizine derivatives, such as:
Quinolizidine: A nitrogen-containing heterocyclic compound with similar structural features.
Quinolizinium cations: Stable derivatives formed by the oxidation of quinolizine.
Uniqueness
2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- is unique due to the presence of the pyridinylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
405314-40-1 |
|---|---|
分子式 |
C20H24N2S |
分子量 |
324.5 g/mol |
IUPAC名 |
4-(4-pyridin-4-ylsulfanylphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C20H24N2S/c1-2-15-22-17(4-1)5-3-6-20(22)16-7-9-18(10-8-16)23-19-11-13-21-14-12-19/h7-14,17,20H,1-6,15H2 |
InChIキー |
QUXINOUJMMYASP-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C(C1)CCCC2C3=CC=C(C=C3)SC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


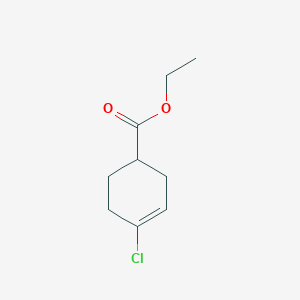
![1-Benzyl-2-[(E)-(4-methoxyphenyl)diazenyl]-1H-imidazole](/img/structure/B14244203.png)

![Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-](/img/structure/B14244216.png)
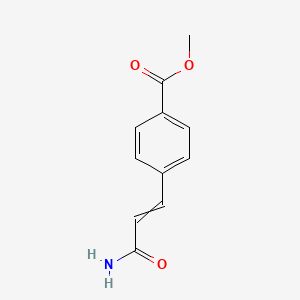
![Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate](/img/structure/B14244240.png)
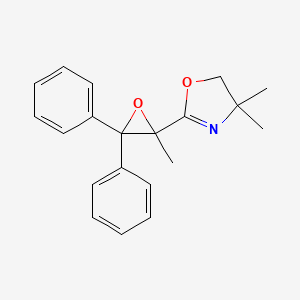
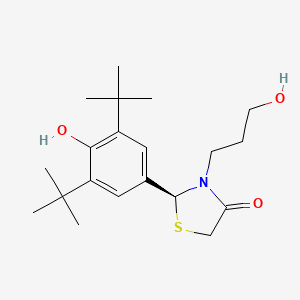
![4-(2,5-Diazabicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14244256.png)
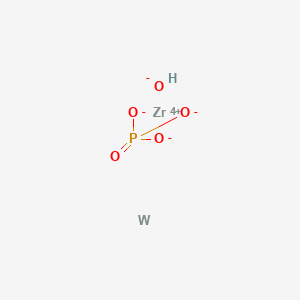
![phenyl-[2-(2-phenylphenyl)phenyl]methanone](/img/structure/B14244263.png)
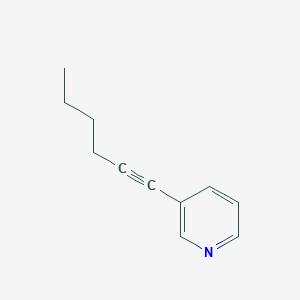
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)

